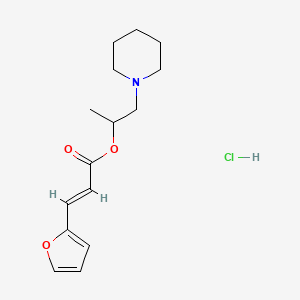
1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride is a chemical compound that is widely used in scientific research due to its unique properties. It is a white to off-white crystalline powder that is soluble in water and organic solvents. This compound is also known as Fura-2-AM, which is a fluorescent dye that is used to measure intracellular calcium levels in living cells.
Mécanisme D'action
The mechanism of action of 1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride involves the binding of the compound to intracellular calcium ions. This binding causes a change in the fluorescence of the compound, which can be measured using a fluorescence microscope.
Biochemical and Physiological Effects:
1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride has several biochemical and physiological effects. It is known to increase intracellular calcium levels in living cells, which can lead to various physiological effects. This compound is also known to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride has several advantages for lab experiments. It is a highly sensitive fluorescent dye that can be used to measure intracellular calcium levels in living cells. This compound is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to using this compound, such as its potential toxicity and the need for specialized equipment to measure fluorescence.
Orientations Futures
There are several future directions for research involving 1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride. One area of research is the development of new fluorescent dyes that can be used to measure intracellular calcium levels in living cells. Another area of research is the investigation of the potential therapeutic applications of this compound, such as its use as an antioxidant or as a drug delivery system. Additionally, there is a need for further research into the potential toxicity of this compound and its effects on living organisms.
Méthodes De Synthèse
The synthesis of 1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride is a complex process that involves several steps. The first step involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The second step involves the reaction of 2-furoyl chloride with 1-methylpiperidine to form 1-methyl-2-(1-piperidinyl)ethyl 2-furoate. The final step involves the reaction of 1-methyl-2-(1-piperidinyl)ethyl 2-furoate with hydrochloric acid to form 1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride.
Applications De Recherche Scientifique
1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride is widely used in scientific research due to its unique properties. It is used as a fluorescent dye to measure intracellular calcium levels in living cells. This compound is also used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of different compounds.
Propriétés
IUPAC Name |
1-piperidin-1-ylpropan-2-yl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-13(12-16-9-3-2-4-10-16)19-15(17)8-7-14-6-5-11-18-14;/h5-8,11,13H,2-4,9-10,12H2,1H3;1H/b8-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHDOMHXTRXFHW-USRGLUTNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)C=CC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CCCCC1)OC(=O)/C=C/C2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(piperidin-1-yl)propan-2-yl 3-(furan-2-yl)acrylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorobenzyl)-4-[(6-methyl-2-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5299217.png)

![1-methyl-4-[2-(2-methylphenoxy)butanoyl]-1,4-diazepane](/img/structure/B5299233.png)
![1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5299241.png)
![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5299253.png)
![4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)benzenesulfonamide](/img/structure/B5299255.png)

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299272.png)
![5-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5299275.png)
![6-(phenoxymethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5299277.png)
![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5299286.png)
![N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5299294.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299317.png)